molecular formula C16H14Cl2N4O B12171713 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

Cat. No.: B12171713
M. Wt: 349.2 g/mol
InChI Key: ZLGQEXWADNMAQK-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazolopyridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The integration of a triazole ring with a pyridine moiety and a butanamide side chain suggests diverse interactions with biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N6OC_{18}H_{18}Cl_2N_6O, with a molecular weight of approximately 392.28 g/mol. The compound features a triazole and pyridine structure that enhances its reactivity and interaction with various biological systems.

Property Value
Molecular FormulaC18H18Cl2N6OC_{18}H_{18}Cl_2N_6O
Molecular Weight392.28 g/mol
Functional GroupsTriazole, Pyridine, Butanamide
Potential ActivitiesAnticancer, Antimicrobial

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit significant anticancer activity. These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation and survival. For instance:

  • Inhibition of PD-1/PD-L1 Interaction : A related series of [1,2,4]triazolo[4,3-a]pyridines were identified as potent inhibitors of the PD-1/PD-L1 interaction, crucial for immune evasion in tumors. One compound from this series demonstrated an IC50 value of 92.3 nM in inhibiting this interaction and increased interferon-γ production in T cell co-culture models .

Antimicrobial Activity

The presence of the triazole ring is often associated with enhanced antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with microbial enzymes or receptors.

Study 1: Inhibition of Cancer Cell Growth

In a recent study focusing on the anticancer properties of triazolo-pyridine derivatives:

  • Objective : To evaluate the growth inhibition of breast cancer cell lines.
  • Methodology : Various concentrations of the compound were tested against MCF-7 cells.
  • Results : The compound exhibited dose-dependent inhibition of cell viability, with significant effects observed at concentrations greater than 10 µM.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity:

  • Objective : To determine the efficacy against Staphylococcus aureus.
  • Methodology : Disc diffusion method was employed to assess inhibition zones.
  • Results : The compound demonstrated notable activity with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

The biological activity of this compound may be attributed to its ability to bind to specific protein targets involved in signaling pathways related to cell proliferation and apoptosis. The triazole ring enhances its affinity for enzyme binding sites, potentially leading to altered cellular responses.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI Key

ZLGQEXWADNMAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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